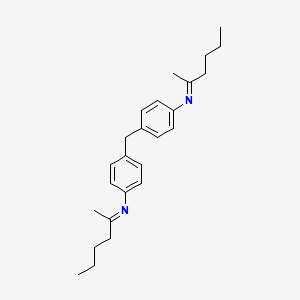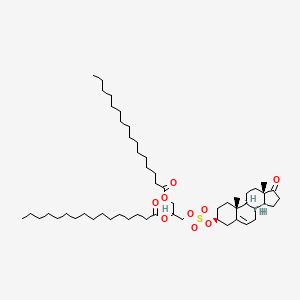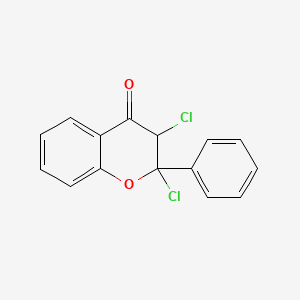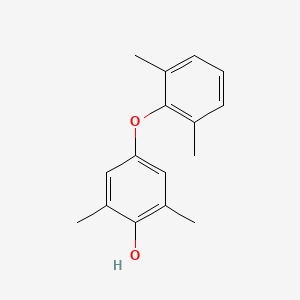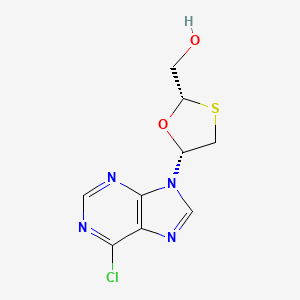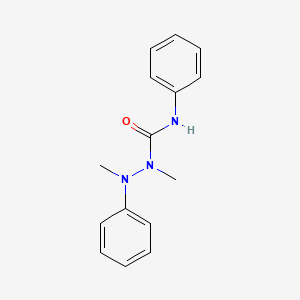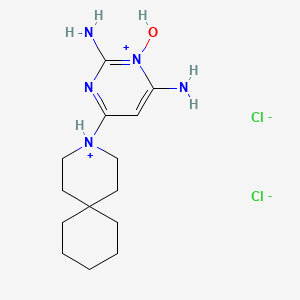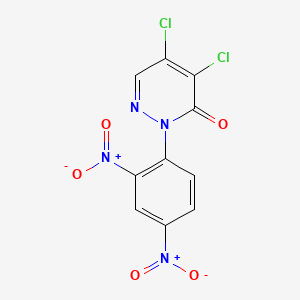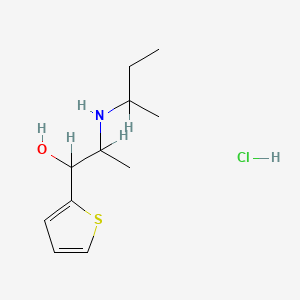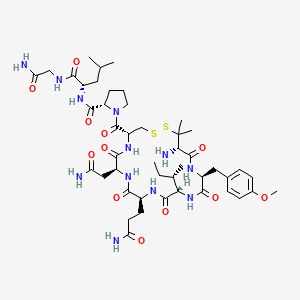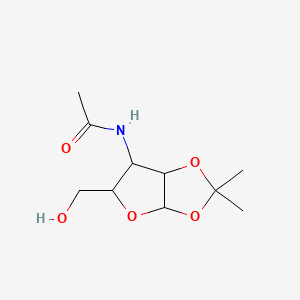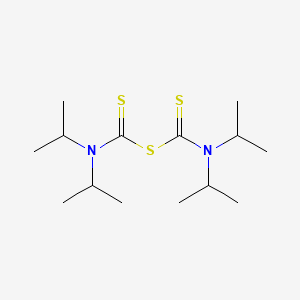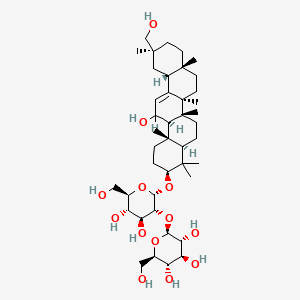
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside is a triterpenoid saponin. This compound is a derivative of oleanolic acid, a naturally occurring pentacyclic triterpenoid found in various plants. It is known for its potential therapeutic properties, including antioxidant and antineoplastic activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves multiple steps. One common approach is the glycosylation of oleanolic acid derivatives. The reaction typically involves the use of glycosyl donors and acceptors under acidic or basic conditions to form the glycosidic bond .
Industrial Production Methods
the general approach would involve large-scale glycosylation reactions, followed by purification steps such as crystallization or chromatography to isolate the desired product .
Chemical Reactions Analysis
Types of Reactions
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional hydroxyl groups or convert hydroxyl groups to carbonyl groups.
Reduction: This reaction can reduce carbonyl groups to hydroxyl groups.
Substitution: This reaction can replace hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common reagents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reagents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Common reagents include halogenating agents like thionyl chloride (SOCl2) and nucleophiles like sodium azide (NaN3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside has several scientific research applications:
Chemistry: It is used as a model compound for studying glycosylation reactions and the synthesis of complex triterpenoid saponins.
Biology: It is studied for its role in plant metabolism and its potential as a natural product with biological activity.
Medicine: It has shown potential as an antioxidant and antineoplastic agent, making it a candidate for drug development.
Industry: It is used in the development of natural product-based pharmaceuticals and nutraceuticals
Mechanism of Action
The mechanism of action of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside involves its interaction with various molecular targets and pathways. It exerts its effects by:
Antioxidant Activity: Scavenging reactive oxygen species (ROS) and inhibiting oxidative stress.
Antineoplastic Activity: Inhibiting the proliferation of cancer cells by interfering with cell signaling pathways and inducing apoptosis.
Comparison with Similar Compounds
Similar Compounds
Oleanolic Acid: The parent compound of 18beta-Olean-12-ene-3beta,11xi,30-triol-3-O-beta-D-glucopyranosyl(1-2)beta-D-glucopyranoside, known for its anti-inflammatory and hepatoprotective properties.
Glycyrrhetinic Acid: Another triterpenoid with similar antioxidant and anti-inflammatory activities.
Ursolic Acid: A structurally related compound with similar biological activities
Uniqueness
This compound is unique due to its specific glycosylation pattern, which enhances its solubility and bioavailability. This makes it a promising candidate for further research and development in various fields .
Properties
CAS No. |
134250-16-1 |
|---|---|
Molecular Formula |
C42H70O13 |
Molecular Weight |
783.0 g/mol |
IUPAC Name |
(2S,3R,4S,5S,6R)-2-[(2S,3R,4S,5S,6R)-2-[[(3S,4aR,6aR,6bS,8aS,11S,12aR,14aR,14bS)-14-hydroxy-11-(hydroxymethyl)-4,4,6a,6b,8a,11,14b-heptamethyl-1,2,3,4a,5,6,7,8,9,10,12,12a,14,14a-tetradecahydropicen-3-yl]oxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C42H70O13/c1-37(2)26-8-11-42(7)34(23(46)16-21-22-17-38(3,20-45)12-13-39(22,4)14-15-41(21,42)6)40(26,5)10-9-27(37)54-36-33(31(50)29(48)25(19-44)53-36)55-35-32(51)30(49)28(47)24(18-43)52-35/h16,22-36,43-51H,8-15,17-20H2,1-7H3/t22-,23?,24+,25+,26-,27-,28+,29+,30-,31-,32+,33+,34+,35-,36+,38-,39+,40-,41+,42+/m0/s1 |
InChI Key |
CGWSUZFSADHCPF-LZILMHEWSA-N |
Isomeric SMILES |
C[C@]12CC[C@](C[C@H]1C3=CC([C@@H]4[C@]5(CC[C@@H](C([C@@H]5CC[C@]4([C@@]3(CC2)C)C)(C)C)O[C@@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O[C@H]7[C@@H]([C@H]([C@@H]([C@H](O7)CO)O)O)O)C)O)(C)CO |
Canonical SMILES |
CC1(C2CCC3(C(C2(CCC1OC4C(C(C(C(O4)CO)O)O)OC5C(C(C(C(O5)CO)O)O)O)C)C(C=C6C3(CCC7(C6CC(CC7)(C)CO)C)C)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


